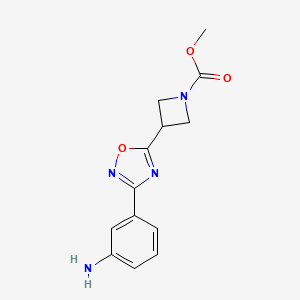

Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound that contains an azetidine ring, an oxadiazole ring, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Azetidine Ring Formation: : The azetidine ring can be formed via cyclization reactions. One method involves the use of aziridines, which can be converted to azetidines through ring expansion reactions. Another method involves the cyclization of amino alcohols or amino acids.

-

Coupling Reactions: : The final step involves coupling the oxadiazole and azetidine intermediates with the aminophenyl group. This can be achieved through various coupling reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro or nitroso derivatives.

-

Reduction: : Reduction reactions can be used to modify the oxadiazole ring or the azetidine ring, potentially leading to the formation of different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can lead to nitro derivatives, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has shown promising results in inhibiting cancer cell proliferation. For instance:

- In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- In vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size without causing severe toxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies reveal that this compound exhibits substantial antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the azetidine or oxadiazole portions can enhance biological activity or selectivity towards specific targets.

Key Findings in SAR Studies

Case Studies

Several case studies have documented the applications of this compound in research:

- Anticancer Efficacy : In a study published in Pharmaceuticals, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. The results indicated that certain modifications led to significant improvements in cytotoxicity against breast cancer cells .

- Antimicrobial Testing : A comprehensive evaluation of various oxadiazole derivatives highlighted their potential as broad-spectrum antimicrobial agents. The study found that compounds similar to methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine exhibited notable activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole and azetidine rings can provide specific binding interactions, while the aminophenyl group can enhance the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a nitro group instead of an amino group.

Methyl 3-(3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a hydroxy group instead of an amino group.

Methyl 3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

The presence of the aminophenyl group in methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate provides unique chemical properties, such as the ability to form hydrogen bonds and participate in nucleophilic substitution reactions. This makes the compound particularly useful in medicinal chemistry for the development of new drugs with specific biological activities.

Biological Activity

Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 1956323-09-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H14N4O3

- Molecular Weight : 274.28 g/mol

- Functional Groups : Contains an azetidine ring and an oxadiazole moiety, which are crucial for its biological activity.

The unique combination of these structural elements is believed to contribute significantly to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including this compound, in cancer treatment. The compound has been shown to exhibit:

- Cytotoxicity : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the interaction with specific enzymes and proteins that are pivotal in cancer cell growth and survival .

- Mechanism of Action : The anticancer effects are attributed to several mechanisms:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of oxadiazole ring | Enhances cytotoxicity against cancer cells |

| Amino substitution on phenyl group | Increases specificity towards cancer-related targets |

| Azetidine ring | Contributes to overall stability and bioavailability |

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results demonstrated significant dose-dependent inhibition of cell viability with IC50 values in the micromolar range.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways involved in the compound's action. It was found that treatment with this compound led to increased apoptosis in treated cells, as evidenced by enhanced caspase activity and DNA fragmentation assays. Furthermore, molecular docking studies suggested strong binding affinities to target enzymes involved in tumor metabolism.

Properties

Molecular Formula |

C13H14N4O3 |

|---|---|

Molecular Weight |

274.28 g/mol |

IUPAC Name |

methyl 3-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C13H14N4O3/c1-19-13(18)17-6-9(7-17)12-15-11(16-20-12)8-3-2-4-10(14)5-8/h2-5,9H,6-7,14H2,1H3 |

InChI Key |

AWIZRZJKTXJQFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.